Lipophilicity Advantage Over Difluoro Analog
The target compound exhibits a computed XLogP3 of 3.0, which is significantly higher than the 3,5-difluoropyridin-4-yloxy analog (estimated XLogP3 ≈ 1.9). This increase in lipophilicity is consistent with the well-documented Hansch hydrophobic parameter (π) for chlorine (+0.71) versus fluorine (+0.14) [1]. The higher lipophilicity is expected to enhance passive membrane permeability and blood-brain barrier (BBB) penetration, a critical parameter for CNS-targeted kinase inhibitor programs [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 [Computed by PubChem] |
| Comparator Or Baseline | 4-((3,5-Difluoropyridin-4-yl)oxy)aniline: estimated XLogP3 ≈ 1.9 [Computed by analogous method; specific PubChem data unavailable] |
| Quantified Difference | Approximately +1.1 log units (higher lipophilicity) |
| Conditions | Computational prediction using PubChem's XLogP3 algorithm, based on atomic contribution method |
Why This Matters
Procurement of this dichloro intermediate is preferred over the difluoro analog for CNS programs requiring logP values between 2–4 to balance BBB penetration and aqueous solubility.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (π values: Cl = +0.71, F = +0.14) View Source
- [2] PubChem. (2025). 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine: Computed Descriptors (XLogP3-AA = 3.0). National Center for Biotechnology Information. View Source
